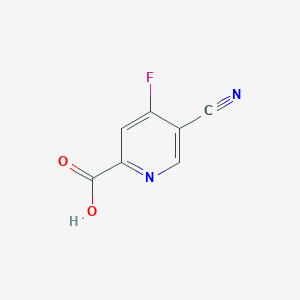

5-Cyano-4-fluoropicolinic acid

Description

Contextualization within Modern Fluorine Chemistry and Heterocyclic Systems

Fluorine chemistry has carved out a unique and indispensable niche in modern organic synthesis. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. These attributes can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, making fluorinated compounds highly sought after, particularly in medicinal chemistry. e-bookshelf.de

5-Cyano-4-fluoropicolinic acid sits (B43327) at the intersection of these two critical areas. It is a di-substituted picolinic acid, featuring both a fluorine atom and a cyano group on the pyridine (B92270) ring. This unique combination of functional groups on a heterocyclic core makes it a fascinating subject of study and a valuable building block in synthetic chemistry.

Significance as a Versatile Synthetic Intermediate and Chemical Precursor

The true value of this compound lies in its role as a versatile synthetic intermediate and chemical precursor. chemicalbook.com Its molecular architecture offers multiple reactive sites that can be selectively manipulated to construct more complex molecules. The carboxylic acid, cyano, and fluoro groups each provide a handle for a variety of chemical transformations.

For instance, the carboxylic acid group can undergo esterification or amidation, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or be involved in cycloaddition reactions. The fluorine atom, often activated by the adjacent electron-withdrawing cyano group, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents at the C4 position. This reactivity profile enables chemists to use this compound as a scaffold to build a library of diverse compounds.

Its utility is evident in its application as a precursor for the synthesis of various organic molecules, including those with potential applications in medicinal chemistry and materials science. The ability to systematically modify the structure of this compound makes it an invaluable tool for structure-activity relationship (SAR) studies, where the impact of specific structural changes on the biological activity of a molecule is investigated.

Evolution of Research Perspectives on its Unique Chemical Utility and Synthetic Potential

While the broader classes of fluorinated and heterocyclic compounds have been the subject of intense research for decades, the specific focus on this compound is a more recent development. Initially, research may have been driven by the general interest in creating novel fluorinated heterocycles. However, as the synthetic community has gained a deeper understanding of its reactivity and potential, research perspectives have evolved.

Structure

3D Structure

Properties

Molecular Formula |

C7H3FN2O2 |

|---|---|

Molecular Weight |

166.11 g/mol |

IUPAC Name |

5-cyano-4-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H3FN2O2/c8-5-1-6(7(11)12)10-3-4(5)2-9/h1,3H,(H,11,12) |

InChI Key |

WZLPWVJRGNMNOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)C#N)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cyano 4 Fluoropicolinic Acid

Classical and Established Synthetic Routes

Traditional synthetic strategies for molecules like 5-Cyano-4-fluoropicolinic acid have historically relied on multi-step linear sequences, where the pyridine (B92270) core is constructed and functional groups are introduced sequentially.

Multi-step Linear Syntheses and Historical Approaches

Historically, the synthesis of complex pyridine derivatives often begins with simpler, more readily available precursors. A representative classical approach for a related compound, 2,6-dichloro-5-fluoronicotinic acid, is detailed in patent EP0333020A2 and showcases a typical linear strategy that could be conceptually adapted. google.com This type of synthesis involves building the functionalized pyridine ring from acyclic starting materials.

The general sequence for these syntheses often follows a pattern of ring formation followed by functional group manipulation. For instance, a common strategy involves the condensation of smaller molecules to form the pyridine ring, followed by steps to introduce or modify the necessary substituents.

A plausible, though not explicitly documented, linear pathway to this compound could conceptually start from a pre-functionalized pyridine. For example, a multi-step process might involve:

Starting Material Selection : A commercially available, simpler fluoropyridine.

Introduction of Cyano Group : Nucleophilic aromatic substitution or a Sandmeyer-type reaction from an amino precursor.

Introduction of Carboxylic Acid : Oxidation of a methyl group or hydrolysis of a nitrile at a different position, often requiring careful use of protecting groups to ensure regioselectivity.

Convergent Synthetic Strategies and Precursor Elaboration

For example, one fragment could be a fluorinated pyridine ring with a leaving group (like a halogen) at the 2-position and a cyano group at the 5-position. A second small molecule could then be used to introduce the carboxylic acid functionality via a cross-coupling reaction. While specific convergent syntheses for this compound are not widely documented in scientific literature, this strategy remains a fundamental concept in modern organic synthesis for improving the efficiency of producing complex molecules.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and safer methods for producing complex molecules. These include the use of catalysis, adherence to green chemistry principles, and the application of novel process technologies like flow chemistry.

Catalytic Methods in its Preparation (e.g., Transition Metal Catalysis)

Modern organic synthesis heavily relies on transition metal catalysis to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific literature detailing the catalytic synthesis of this compound is scarce, the application of such methods is highly plausible.

Key catalytic reactions that could be employed include:

Palladium-catalyzed cross-coupling reactions : A Suzuki, Stille, or Negishi coupling could be used to attach a pre-functionalized fragment to a pyridine core. For instance, a fluoropyridine bearing a bromine or triflate group could be coupled with a cyanide source or a protected carboxylate equivalent.

Copper-catalyzed cyanation : A Rosenmund–von Braun type reaction could introduce the cyano group onto a halogenated fluoropyridine precursor.

C-H Activation : Direct C-H functionalization is a cutting-edge technique that could potentially install the cyano or carboxyl groups directly onto a fluoropyridine backbone, reducing the need for pre-functionalized starting materials.

The table below illustrates hypothetical catalytic steps that could be part of a modern synthetic route.

| Reaction Type | Catalyst (Example) | Substrates | Potential Product Step |

| Cyanation | Pd₂(dba)₃ / CuI | Halogenated fluoropicolinate | Introduction of Cyano Group |

| Carboxylation | Pd(OAc)₂ | Halogenated cyanofluoropyridine | Introduction of Carboxylic Acid |

Principles of Green Chemistry in Synthetic Route Design

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions often exhibit high atom economy compared to classical stoichiometric reactions.

Use of Safer Solvents : Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or supercritical CO₂, or performing reactions under solvent-free conditions.

Energy Efficiency : Utilizing methods that can be performed at ambient temperature and pressure, such as catalysis or photochemical reactions, to reduce energy consumption.

While no dedicated "green" synthesis for this specific molecule has been published, any modern synthetic design would strive to incorporate these principles to enhance sustainability.

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous manufacturing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reaction control, and easier scalability.

Chemoenzymatic Synthesis Methodologies

While specific chemoenzymatic routes for the synthesis of this compound have not been detailed in the available literature, the broader field of biocatalysis offers promising strategies that could potentially be adapted. Enzymes, with their inherent selectivity, provide a green and efficient alternative to traditional chemical methods.

One potential avenue involves the use of dioxygenase enzymes. For instance, 2-aminophenol (B121084) 1,6-dioxygenase has been shown to catalyze the ring cleavage of ortho-aminophenols, with the resulting products spontaneously converting to picolinic acids. oup.com A chemoenzymatic approach for this compound could, therefore, be envisioned starting from a suitably substituted aminophenol. This would involve the chemical synthesis of a precursor like 2-amino-5-cyano-4-fluorophenol, which could then be subjected to enzymatic conversion. The high yields (often exceeding 90%) observed in the conversion of other aminophenols to picolinic acids highlight the potential efficiency of such a method. oup.com

Another relevant enzymatic approach is the asymmetric dearomatization of activated pyridines. acs.org This method, which combines chemical synthesis with biocatalysis, allows for the preparation of substituted piperidines with high stereochemistry. While the direct application to produce an aromatic picolinic acid is not straightforward, the principle of using enzymes to modify pyridine rings could inspire novel synthetic pathways. For example, an enzymatic process could be employed to introduce chirality or specific functional groups onto a pyridine precursor before its final elaboration to this compound.

These examples underscore the potential for developing a chemoenzymatic synthesis of this compound, which could offer advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in any synthetic process to ensure high yields, purity, and cost-effectiveness. While specific optimization studies for the synthesis of this compound are not extensively documented, general principles derived from the synthesis of related substituted pyridines and picolinic acids can be applied.

A plausible synthetic route to this compound could involve the hydrolysis of a nitrile precursor, such as a 2-substituted-5-cyano-4-fluoropyridine. The conditions for this hydrolysis step are crucial. A patent for the preparation of a related compound, 2,6-dichloro-5-fluoronicotinic acid, describes the hydrolysis of a cyano group to a carboxylic acid using a mixture of concentrated sulfuric acid and hydrochloric acid at reflux. google.com Optimization of this step for this compound would involve screening different acid catalysts, reaction temperatures, and times to maximize the yield of the desired carboxylic acid while minimizing potential side reactions, such as decomposition of the pyridine ring or hydrolysis of the fluorine substituent.

The table below illustrates hypothetical optimization parameters for a key hydrolysis step in the synthesis of a substituted picolinic acid, based on common laboratory practices.

| Entry | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H2SO4/HCl | 100 | 4 | 75 |

| 2 | H2SO4/HCl | 120 | 2 | 85 |

| 3 | HBr | 100 | 6 | 70 |

| 4 | H3PO4 | 130 | 8 | 65 |

This is an interactive data table based on generalized optimization studies for similar reactions.

Chemical Reactivity and Transformation Mechanisms of 5 Cyano 4 Fluoropicolinic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters, amides, acid halides, and anhydrides, as well as decarboxylation under certain conditions.

Esterification and Amidation Reactions

The conversion of the carboxylic acid group of 5-Cyano-4-fluoropicolinic acid into esters and amides is a key transformation for its use in synthetic chemistry, particularly in the development of pharmacologically active agents.

Amidation: The formation of an amide bond is a well-documented reaction for this compound. It is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling agents are used to facilitate this reaction, preventing the need for the initial conversion to a more reactive acid chloride. For example, coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride) are effective.

A general scheme for this amidation involves reacting this compound with an amine in the presence of a coupling agent and a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Table 1: Examples of Amidation Reactions of this compound

| Amine Reactant | Coupling Agent | Base | Solvent | Product |

|---|---|---|---|---|

| (R)-3-aminobutan-1-ol | HATU | DIPEA | DMF | (R)-5-cyano-N-(4-hydroxybutan-2-yl)-4-fluoropicolinamide |

| 4-(aminomethyl)tetrahydro-2H-pyran | T3P | Pyridine (B92270) | DCM | 5-cyano-4-fluoro-N-((tetrahydro-2H-pyran-4-yl)methyl)picolinamide |

| 3-amino-3-methylbutan-1-ol | HATU | DIPEA | DMF | 5-cyano-4-fluoro-N-(4-hydroxy-2-methylbutan-2-yl)picolinamide |

Esterification: While specific examples in the literature for the esterification of this compound are not as readily available as for amidation, the reaction can be achieved through standard methods. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol under acidic catalysis (e.g., sulfuric acid, hydrochloric acid). The reaction is an equilibrium process, and the removal of water can drive it toward the ester product. Alternatively, esterification can be accomplished by first converting the carboxylic acid to its more reactive acid chloride and then treating it with an alcohol.

Decarboxylative Pathways and their Synthetic Utility

Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. For picolinic acids (pyridine-2-carboxylic acids), this reaction is known to proceed via the Hammick mechanism, especially when heated in a suitable solvent. sci-hub.seresearchgate.netcapes.gov.brwikipedia.org The reaction is thought to involve a concerted process where the acid forms a zwitterionic intermediate that, upon losing CO2, generates an ylide. sci-hub.seresearchgate.netcapes.gov.br

The rate of decarboxylation of picolinic acids is sensitive to substituents on the pyridine ring. sci-hub.seresearchgate.net A study on 3-substituted picolinic acids demonstrated that both electron-withdrawing and electron-releasing groups can accelerate the reaction. sci-hub.seresearchgate.netcapes.gov.br The acceleration is attributed to steric interference between the substituent and the carboxyl group, which disrupts the coplanarity of the carboxyl group with the pyridine ring. sci-hub.seresearchgate.net This twisting reduces the bond order between the ring and the carboxyl carbon, facilitating C-C bond cleavage. sci-hub.seresearchgate.net

For this compound, the presence of the strongly electron-withdrawing fluoro and cyano groups is expected to influence the stability of the intermediates and the reaction rate, though the primary mechanism is anticipated to follow the established pathway for substituted picolinic acids.

Formation of Acid Halides and Anhydrides

The carboxylic acid can be readily converted into more reactive derivatives like acid halides. The formation of 5-cyano-4-fluoropicolinoyl chloride has been documented. This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is often performed in an inert solvent, sometimes with a catalytic amount of DMF. The resulting acid chloride is a versatile intermediate, reacting readily with a wide range of nucleophiles, including alcohols and amines, to form esters and amides, respectively. google.com

Reactivity of the Cyano Group

The cyano group (a nitrile) is a versatile functional group that can undergo hydrolysis to form amides or carboxylic acids, and reduction to form primary amines.

Nitrile Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of a nitrile is a standard transformation that can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com

Acid-catalyzed hydrolysis involves heating the nitrile with a strong aqueous acid like HCl or H₂SO₄. byjus.com The mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. libretexts.org Water then acts as a nucleophile, attacking the carbon, and after a series of proton transfers, an amide intermediate is formed. libretexts.orgchemistrysteps.com Under forcing conditions (e.g., prolonged heating), this amide can be further hydrolyzed to the corresponding carboxylic acid. chemistrysteps.com In the case of this compound, complete hydrolysis would yield 4-fluoropyridine-2,5-dicarboxylic acid.

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous base like sodium hydroxide (B78521). Here, the strongly nucleophilic hydroxide ion attacks the nitrile carbon directly. numberanalytics.com The reaction proceeds through an amide intermediate, which under harsh conditions, is hydrolyzed to the carboxylate salt. numberanalytics.com An acidic workup is then required to protonate the salt and obtain the free carboxylic acid. Careful control of reaction conditions can sometimes allow for the isolation of the amide as the final product. numberanalytics.com

Reduction of Nitrile to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ether solvent, is commonly used for this transformation. chemistrysteps.comresearchgate.netallrounder.ailibretexts.org The mechanism involves the nucleophilic addition of two hydride ions from LiAlH₄ to the nitrile carbon. chemistrysteps.comlibretexts.org An aqueous workup then protonates the nitrogen intermediate to yield the primary amine. chemistrysteps.comlibretexts.org Other methods include catalytic hydrogenation using H₂ gas with a metal catalyst like nickel or platinum. studymind.co.uk

Applying this to this compound, reduction of the cyano group would yield 5-(aminomethyl)-4-fluoropicolinic acid. This reaction adds a valuable synthetic handle to the molecule, allowing for further functionalization at the newly formed amino group.

Nucleophilic Addition to the Nitrile (e.g., Grignard, Organolithium Reagents)

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents like Grignard and organolithium reagents are potent nucleophiles that can add to the nitrile. libretexts.orgmasterorganicchemistry.com

The reaction with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) proceeds through the nucleophilic addition of the carbanion-like 'R' group to the nitrile carbon. This initially forms an imine anion, which is then hydrolyzed during aqueous workup to yield a ketone. libretexts.orglibretexts.org The general mechanism involves the formation of a stable intermediate imine anion, which resists further addition of the organometallic reagent. libretexts.org Subsequent hydrolysis replaces the nitrogen with a carbonyl oxygen, leading to the ketone. masterorganicchemistry.comlibretexts.org

For instance, the reaction of a nitrile with a Grignard reagent, followed by hydrolysis, is a well-established method for ketone synthesis. masterorganicchemistry.comlibretexts.org The reaction is typically second order, being first order in both the Grignard reagent and the nitrile. masterorganicchemistry.com

A study on the addition of Grignard reagents to 4-amino-5-cyano-2-methylpyrimidine showed that the reaction can sometimes lead to addition at the heterocyclic ring instead of the nitrile, particularly when the reaction is held at 0°C before quenching. nih.gov This highlights a potential competing reaction pathway, although the primary reaction is typically at the nitrile.

| Reagent | Product Type | General Conditions |

| Grignard Reagent (R-MgX) | Ketone | 1. Addition of Grignard reagent in an ether solvent. 2. Aqueous workup (e.g., H3O+). masterorganicchemistry.com |

| Organolithium Reagent (R-Li) | Ketone | 1. Addition of organolithium reagent. 2. Aqueous workup. libretexts.org |

Table 1: Nucleophilic Addition to the Nitrile Group.

Cycloaddition Reactions Involving the Nitrile (e.g., [2+3] Cycloadditions)

The nitrile group can participate in cycloaddition reactions, most notably [2+3] cycloadditions with 1,3-dipoles like nitrile oxides. ijpcbs.comresearchgate.net Nitrile oxides, often generated in situ from aldoximes, react with dipolarophiles to form five-membered heterocyclic rings. ijpcbs.com While alkenes and alkynes are common reaction partners, nitriles can also act as dipolarophiles, though they are generally less reactive. ijpcbs.com

The reaction of a nitrile with a nitrile oxide would lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. researchgate.net However, the reactivity of the nitrile group in such cycloadditions is influenced by the electronic nature of the molecule. The electron-withdrawing substituents on the pyridine ring of this compound could potentially increase the electrophilicity of the nitrile carbon, making it more susceptible to cycloaddition. nih.gov

In cases where a molecule contains both a carbon-carbon multiple bond and a nitrile group, the cycloaddition typically occurs preferentially at the more reactive C=C or C≡C bond. ijpcbs.com

| Dipole | Dipolarophile | Product |

| Nitrile Oxide (R-CNO) | Nitrile (R'-CN) | 1,2,4-Oxadiazole |

Table 2: [2+3] Cycloaddition Involving the Nitrile Group.

Reactivity of the Fluoro Substituent

The fluorine atom at the 4-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent cyano group and the pyridine nitrogen.

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The fluorine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is electron-deficient. nih.govlibretexts.org The presence of the cyano group and the ring nitrogen in this compound makes the 4-position highly susceptible to SNAr.

The mechanism involves a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing the fluorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

A variety of nucleophiles can be employed in these reactions, including amines, azoles, and carboxylic acids. nih.gov Organic photoredox catalysis has emerged as a method to facilitate the SNAr of unactivated fluoroarenes under mild conditions. nih.gov

Halogen Exchange Reactions (e.g., F to Cl/Br)

The fluorine atom can be replaced by other halogens, such as chlorine or bromine, through halogen exchange reactions. google.comfrontiersin.org These reactions are often carried out using a large excess of an anhydrous hydrogen halide (e.g., HCl or HBr) in an inert solvent. google.com The absence of water is crucial to minimize the formation of byproducts. google.com

For example, a patent describes a process where a 6-fluoro substituent is exchanged for a 6-bromo substituent using hydrobromic acid. google.com Similarly, metal-halogen exchange reactions, often employing organolithium or Grignard reagents, can be used to replace a halogen. rsc.orgorganic-chemistry.org While these are more common for bromo and iodo arenes, they represent a potential strategy.

| Reaction | Reagents | Product |

| Nucleophilic Aromatic Substitution (SNAr) | Various Nucleophiles (e.g., R-NH2, R-OH) | 4-substituted-5-cyanopicolinic acid |

| Halogen Exchange | Anhydrous HBr or HCl | 4-bromo/chloro-5-cyanopicolinic acid |

Table 3: Reactivity of the Fluoro Substituent.

Reactivity of the Pyridine Core

Electrophilic Aromatic Substitution Limitations and Alternative Strategies

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. rsc.orgresearchgate.net In the case of this compound, the presence of two additional strong electron-withdrawing groups (cyano and fluoro) further deactivates the ring, making classical EAS reactions extremely difficult.

Under the strongly acidic conditions often required for EAS (e.g., nitration), the pyridine nitrogen is protonated, which further deactivates the ring towards electrophilic attack. rsc.orgvaia.com Electrophilic substitution on pyridine, when it does occur, preferentially happens at the 3-position. vaia.com

Given these limitations, alternative strategies are necessary to functionalize the pyridine core. One common approach is to introduce substituents via nucleophilic substitution reactions, as discussed for the fluoro group. Another strategy involves metalation of the pyridine ring followed by reaction with an electrophile. However, the acidic proton of the carboxylic acid would likely interfere with this approach unless it is first protected.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Positions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The fluorine atom at the C4 position of this compound serves as a leaving group in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step in the catalytic cycle. uoanbar.edu.iqwikipedia.org

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate. nih.gov For this compound, the fluorine at C4 can be displaced by an aryl or vinyl group from a boronic acid or its ester. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. nih.govnih.gov While specific examples for this compound are not prevalent in readily available literature, studies on similar substrates, like other chloropyridines or bromo-triazines, demonstrate the feasibility of such transformations on electron-poor heterocyclic systems. nih.govuzh.chresearchgate.net For instance, the Suzuki coupling of 2-bromo nicotinaldehyde with various aryl boronic acids proceeds in good yields, highlighting the applicability of this reaction to substituted pyridines. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Pyridines

| Halogenated Pyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo nicotinaldehyde | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/Water | Good to outstanding | nih.gov |

| 5-Bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 81 | uzh.ch |

| 4-Iodoimidazole derivatives | Phenylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 68-79 | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form substituted alkynes. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org The C4-fluorine atom of this compound can be substituted with an alkyne moiety under Sonogashira conditions. Copper-free protocols have also been developed, which can be advantageous for certain substrates. beilstein-journals.orgresearchgate.net The synthesis of various heteroaryl ynones has been achieved through a sequence of converting heterocyclic carboxylic acids to acid chlorides followed by Sonogashira coupling, demonstrating the utility of this reaction for functionalizing heterocyclic systems. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming C-N bonds between an aryl halide and an amine. organic-chemistry.orgpurdue.edu The reaction can be applied to this compound to introduce a wide range of primary or secondary amines at the C4-position. The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, especially with challenging substrates like electron-deficient heterocycles. organic-chemistry.orgresearchgate.net Studies on 2-fluoro-4-iodopyridine (B1312466) have shown that selective amination at the 4-position is possible using a Pd(OAc)₂/BINAP system under microwave irradiation. researchgate.net This selectivity is complementary to traditional nucleophilic aromatic substitution, where attack often occurs at the 2-position. researchgate.net

Table 2: Example of Buchwald-Hartwig Amination on a Dihalopyridine

| Substrate | Amine | Catalyst/Ligand | Base | Conditions | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine | Aromatic amines | Pd(OAc)₂/BINAP | K₂CO₃ | Microwave, 30 min | Exclusive for C4-position | researchgate.net |

N-Oxidation and N-Alkylation Strategies

N-Oxidation: The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic system and is available for reactions with electrophiles. wikipedia.org Oxidation of the pyridine nitrogen leads to the formation of a pyridine N-oxide. For electron-deficient pyridines like this compound, this transformation is challenging and requires potent oxidizing agents. researchgate.netresearchgate.net Standard reagents like m-CPBA are often ineffective. More forceful conditions, such as using a combination of trifluoroacetic anhydride (B1165640) (TFAA) or trifluoromethanesulfonic anhydride (Tf₂O) with a strong oxidant like hydrogen peroxide-urea complex (UHP) or sodium percarbonate, are generally required to overcome the reduced nucleophilicity of the nitrogen atom. researchgate.netresearchgate.net The resulting N-oxide can be a valuable intermediate, as the N-oxide group alters the reactivity of the pyridine ring, for instance, by promoting substitution at the C2 and C4 positions. wikipedia.org

Table 3: Reagents for N-Oxidation of Electron-Deficient Pyridines

| Oxidizing System | Substrate Type | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic anhydride (TFAA) / H₂O₂-Urea (UHP) | Electron-poor pyridines | General and effective for difficult-to-oxidize substrates. | researchgate.net |

| Trifluoromethanesulfonic anhydride (Tf₂O) / Sodium Percarbonate | Highly electron-deficient pyridines | Proceeds under mild conditions, tolerates various functional groups. | researchgate.net |

N-Alkylation: The pyridine nitrogen can be alkylated using alkyl halides or other electrophilic alkylating agents to form quaternary pyridinium (B92312) salts. gcwgandhinagar.com This reaction introduces a permanent positive charge on the nitrogen atom, which significantly increases the electron deficiency of the ring and alters its subsequent reactivity. While general methods for N-alkylation of amines with carboxylic acids exist, the direct N-alkylation of the pyridine ring in this compound would typically proceed with standard alkylating agents like alkyl iodides or sulfates. gcwgandhinagar.comcsic.esnih.gov The practicality of C-4 alkylation on pyridines has been demonstrated using a blocking group approach followed by a Minisci-type reaction, although this modifies a C-H bond rather than performing N-alkylation. nih.gov

Stereochemical Considerations in Reactions (if applicable)

The this compound molecule itself is planar and achiral. Therefore, stereochemical considerations are not applicable to the compound in its ground state. Stereochemistry becomes a relevant factor only when a reaction introduces a chiral center into the molecule or its derivatives.

For the cross-coupling and N-alkylation reactions discussed, stereocenters are not typically formed on the pyridine ring itself. However, if the coupling partner (e.g., in a Suzuki reaction) or the alkylating agent contains a chiral center, the product will be a diastereomer or a racemate, unless a chiral catalyst or auxiliary is used to control the stereochemical outcome.

Stereochemical considerations become highly significant in transformations that alter the aromaticity of the pyridine ring, such as reduction or hydrogenation. For example, the synthesis of enantiomerically pure 6-arylpipecolic acid derivatives from pyridine precursors involves the hydrogenation of the ring, which creates two new stereocenters. beilstein-journals.org The stereochemical outcome of such a reduction is influenced by the existing substituents and the reaction conditions, including the catalyst and hydrogen source used. beilstein-journals.org

Derivatization and Functionalization Strategies Employing 5 Cyano 4 Fluoropicolinic Acid

Formation of Complex Picolinic Acid Scaffolds and Analogs

The picolinic acid framework is a key structural motif in numerous biologically active compounds and functional materials. The derivatization of 5-Cyano-4-fluoropicolinic acid allows for the generation of a library of novel picolinic acid analogs with tailored properties. The primary sites for modification are the carboxylic acid group, the cyano group, and the fluorine atom.

The carboxylic acid function can be readily converted into a variety of other functional groups. For instance, esterification with various alcohols under acidic conditions or via coupling agents can yield a range of picolinate (B1231196) esters. Amide formation, through activation with reagents like thionyl chloride or carbodiimides followed by reaction with primary or secondary amines, leads to the corresponding picolinamides. These reactions are fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

The fluorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide range of substituents, including alkoxy, aryloxy, amino, and thioether groups. The reaction conditions for such substitutions typically involve a suitable nucleophile and a base in a polar aprotic solvent. For example, reaction with an alcohol in the presence of a strong base like sodium hydride would yield the corresponding 4-alkoxy-5-cyanopicolinic acid.

The cyano group offers another handle for derivatization. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or can participate in cycloaddition reactions. For instance, catalytic hydrogenation of the cyano group can provide 4-fluoro-5-(aminomethyl)picolinic acid, introducing a basic side chain.

A study on the synthesis of aminopicolinic acids demonstrated the conversion of a 4-iodomethylpicolinate to a 4-cyanomethylpicolinate using copper(I) cyanide. umsl.edu Although this is the reverse of a potential derivatization of our title compound, it highlights the reactivity of the cyano group on the picolinic acid scaffold. Subsequent reduction of the cyano group was attempted, showcasing a pathway to aminomethyl derivatives. umsl.edu

Research on related 6-chloro-5-cyanopicolinic acid has shown that the chloro and cyano groups are valuable for creating more complex structures. sioc-journal.cnambeed.com For instance, the chlorine atom can be displaced by nucleophiles, and the cyano group can be transformed, leading to a variety of substituted picolinic acids. bldpharm.com

Table 1: Representative Reactions for the Derivatization of Halogenated and Cyanated Picolinic Acids

| Starting Material | Reagent(s) and Conditions | Product | Reference |

| Picolinic acid | 1. SOCl₂, DMF, 72°C; 2. MeOH/toluene, 40°C | 4-Chloromethylpicolinate hydrochloride | umsl.edu |

| 4-Chloromethylpicolinate hydrochloride | HI, H₃PO₂, 107°C | 4-Iodopicolinic acid | umsl.edu |

| 4-Iodomethylpicolinate | CuCN, DMF | 4-Cyano-2-methylpicolinate | umsl.edu |

| 6-Chloro-5-cyano-2-picoline | CrO₃, H₂SO₄ | 6-Chloro-5-cyanopicolinic acid | ambeed.com |

| 6-Chloro-5-cyanopicolinic acid | Acyl chloride formation, then reaction with an amine | 2,4-Diaminoquinazoline derivatives | sioc-journal.cn |

Synthesis of Diverse Heterocyclic Systems from this compound Precursors

The presence of multiple reactive sites on this compound makes it an excellent precursor for the synthesis of various fused and non-fused heterocyclic systems. The combination of the carboxylic acid, cyano, and fluoro groups allows for a range of intramolecular and intermolecular cyclization reactions.

The fluorine atom at position 4 can be displaced by a dinucleophile, where one nucleophilic center attacks the 4-position and the other reacts with either the cyano or the carboxylic acid group (or a derivative thereof) to form a new ring. For example, reaction with a 1,2- or 1,3-diamine could lead to the formation of fused dihydropyrazine (B8608421) or diazepine (B8756704) rings, respectively, appended to the pyridine (B92270) core.

The cyano group is a versatile functional group for building heterocyclic rings. It can react with nucleophiles to initiate cyclization cascades. For instance, it can be converted to an amidine, which can then react with a suitable partner to form pyrimidine (B1678525) or triazine rings. The synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles and their subsequent Friedländer-type reactions to form quinolines illustrates the utility of a cyano group adjacent to an amino group in heterocyclic synthesis. researchgate.net While this compound does not have an amino group, the fluorine could potentially be substituted by an amino group to create a similar reactive intermediate.

Furthermore, the carboxylic acid can be used as an anchor point for building heterocyclic systems. For example, conversion to an acyl hydrazide, followed by reaction with various electrophiles, can lead to the formation of oxadiazoles, thiadiazoles, or triazoles. The use of cyanoacetohydrazide as a versatile precursor for a wide range of heterocyclic compounds underscores the synthetic potential of molecules containing both cyano and hydrazide functionalities. mdpi.com

A study on the synthesis of 2,4-diaminoquinazoline and 2,4-diaminopyrido[2,3-d]pyrimidine derivatives utilized 6-chloro-5-cyanonicotinic acid and 6-chloro-5-cyanopicolinic acid as starting materials for acylation and ring-closure reactions. sioc-journal.cn This demonstrates how the cyano and halo-substituted pyridine carboxylic acids can be effectively used to construct fused heterocyclic systems.

Table 2: Examples of Heterocycle Synthesis from Cyano-Containing Precursors

| Precursor | Reaction Type | Resulting Heterocycle | Reference |

| 5-Amino-4-cyano-1,3-oxazoles | Friedländer-type reaction | Quinolines | researchgate.net |

| Cyanoacetohydrazide | Cyclization with various reagents | Oxadiazoles, thiadiazoles, triazoles | mdpi.com |

| 6-Chloro-5-cyanonicotinic acid | Acylation and ring-closure | 2,4-Diaminopyrido[2,3-d]pyrimidines | sioc-journal.cn |

| 6-Chloro-5-cyanopicolinic acid | Acylation and ring-closure | Fused pyrimidine derivatives | sioc-journal.cn |

Incorporation into Macromolecular Architectures and Functional Materials (focus on synthetic methods, not material properties)

The incorporation of heterocyclic moieties into polymers and other macromolecular architectures can impart unique properties to the resulting materials. This compound can be used as a functional monomer or a building block for the synthesis of such materials.

One approach is to first modify the picolinic acid to introduce a polymerizable group. For example, the carboxylic acid could be reacted with a hydroxyl-functionalized monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) to form an ester linkage, resulting in a methacrylate monomer bearing the 5-cyano-4-fluoropicolinyl moiety. This monomer could then be copolymerized with other vinyl monomers via techniques like free radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymers. rsc.org

Another strategy involves using the inherent functionality of this compound for step-growth polymerization. The carboxylic acid group can participate in the formation of polyesters or polyamides by reacting with diols or diamines, respectively. The fluorine and cyano groups would then be pendant groups along the polymer backbone, available for further post-polymerization modification. For example, the fluorine atoms could be substituted to cross-link the polymer chains or to attach other functional molecules.

The synthesis of poly(ether esters) from the interfacial polycondensation of α-cyano-4-hydroxycinnamic acid with Group IVB metallocenes demonstrates a method where a cyano-containing aromatic acid is used to create polymers. researchgate.net A similar approach could potentially be envisioned for this compound, where the carboxylic acid and a hydroxyl group (introduced by substituting the fluorine) would react with a suitable linking agent.

The synthesis of polymers using RAFT agents like 4-cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid highlights the compatibility of the cyano group with controlled polymerization techniques. nih.gov This suggests that a modified this compound could be used to synthesize polymers with controlled molecular weights and architectures.

Table 3: Potential Methods for Incorporating this compound into Macromolecules

| Polymerization Method | Synthetic Strategy | Resulting Macromolecule |

| Chain-growth polymerization | 1. Esterification of the carboxylic acid with a hydroxyl-functionalized monomer (e.g., HEMA).2. Copolymerization of the resulting functional monomer. | Copolymers with pendant 5-cyano-4-fluoropicolinyl groups. |

| Step-growth polymerization | Polycondensation of this compound (or a di-functionalized derivative) with a comonomer (e.g., a diol or diamine). | Polyesters or polyamides with the picolinic acid moiety in the backbone or as a pendant group. |

| Post-polymerization modification | 1. Synthesize a polymer with reactive groups.2. Couple this compound to the polymer backbone. | Polymers functionalized with this compound. |

Advanced Spectroscopic and Analytical Methodologies for Research on 5 Cyano 4 Fluoropicolinic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 5-Cyano-4-fluoropicolinic acid. By analyzing the magnetic properties of its atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial arrangement.

The analysis of one-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁹F NMR, provides foundational data for the structural confirmation of this compound.

¹H NMR: The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. For the aromatic protons on the pyridine (B92270) ring, their chemical shifts are influenced by the electron-withdrawing effects of the cyano, fluoro, and carboxylic acid groups. oregonstate.edu These groups tend to deshield the protons, shifting their resonance signals to a lower field (higher ppm values). oregonstate.edu The proton of the carboxylic acid group typically appears as a broad signal at a significantly downfield position, often above 9.5 ppm. oregonstate.edulibretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. pressbooks.publibretexts.org The chemical shifts are spread over a wide range, which minimizes signal overlap. pressbooks.publibretexts.org The carbon atoms of the pyridine ring, the cyano group, and the carboxylic acid group will have characteristic chemical shifts. oregonstate.edu Specifically, the carbonyl carbon of the carboxylic acid is expected to resonate at a downfield position (typically 165-190 ppm), while the cyano carbon appears in the 110-120 ppm range. oregonstate.edu The fluorine substituent also influences the chemical shifts of the adjacent carbon atoms.

¹⁹F NMR: As fluorine-19 is a high-abundance, high-sensitivity nucleus, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. nih.govscholaris.ca It provides a direct probe of the fluorine's local electronic environment. nih.govscholaris.ca The chemical shift of the fluorine atom in this compound is highly sensitive to its position on the pyridine ring and the nature of the other substituents. nih.govresearchgate.net This technique is invaluable for confirming the presence and position of the fluorine atom. nih.govnih.gov

¹⁵N NMR: While less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can offer valuable insights into the electronic structure of the nitrogen-containing pyridine ring and the cyano group. The chemical shifts of the pyridine and nitrile nitrogens would provide additional structural confirmation.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Pyridine Ring) | 7.0 - 9.0 |

| Carboxylic Acid (-COOH) | > 9.5 (often broad) | |

| ¹³C | Carbonyl (-COOH) | 165 - 190 |

| Aromatic (Pyridine Ring) | 125 - 170 | |

| Cyano (-CN) | 110 - 120 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the precise connectivity and through-space relationships between atoms in this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule. For this compound, COSY would confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, such as ¹³C or ¹⁵N. This allows for the unambiguous assignment of the protonated carbons in the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbon of the cyano group, the carbonyl carbon, and the carbon atoms of the pyridine ring bearing substituents. nih.gov It helps to piece together the entire molecular framework by connecting different functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This technique is crucial for determining the stereochemistry and conformation of the molecule. For a planar molecule like this compound, NOESY can confirm the proximity of substituents on the pyridine ring.

Mass Spectrometry (MS) for Purity Assessment and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound, assess its purity, and elucidate its fragmentation pathways, which can provide structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. csic.es This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. The monoisotopic mass of a related compound, 6-chloro-5-fluoropicolinic acid, has been determined with high accuracy, highlighting the utility of this technique. Isotope pattern analysis, which examines the relative abundances of ions containing different isotopes (e.g., ¹³C), further corroborates the elemental composition.

In mass spectrometry, molecules are often fragmented into smaller, charged species. The pattern of these fragments is characteristic of the original molecule's structure. libguides.com For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group (-COOH) or the hydroxyl group (-OH) from the molecular ion. libretexts.org The cleavage of bonds adjacent to the pyridine ring and the cyano group would also contribute to the fragmentation pattern, providing valuable information for structural confirmation. libguides.comlibretexts.org Analysis of the fragmentation patterns of similar compounds, such as chlorogenic acids, demonstrates how these patterns can be used to identify and characterize related structures. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. researchgate.net They are particularly useful for identifying the functional groups present in a molecule. utdallas.edu

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the IR spectrum would show characteristic absorption bands for the different functional groups:

O-H stretch: A very broad and strong absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid O-H group. utdallas.edu

C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. utdallas.edu

C≡N stretch: A sharp, medium-intensity band in the range of 2220-2260 cm⁻¹ indicates the presence of the cyano group. libretexts.org

C-F stretch: A strong absorption band typically in the 1000-1400 cm⁻¹ region is indicative of the carbon-fluorine bond.

Aromatic C-C and C-H vibrations: The pyridine ring will exhibit several characteristic bands in the fingerprint region (below 1600 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. researchgate.netscribd.com For this compound, Raman spectroscopy would also show characteristic bands for the cyano group and the aromatic ring vibrations. The C=O stretch is also observable in the Raman spectrum. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad |

| C=O stretch | 1700 - 1725 | Strong | |

| Cyano | C≡N stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium |

| C=C & C=N stretches | 1400 - 1600 | Medium to Weak |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a definitive technique for elucidating the precise three-dimensional atomic and molecular structure of a crystalline solid. nih.govwikipedia.org For this compound, this method provides invaluable insights into its solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing.

Detailed research findings from crystallographic analysis of related picolinic acid derivatives suggest that the solid-state structure of this compound is significantly influenced by a network of intermolecular interactions. Key interactions would include hydrogen bonding involving the carboxylic acid group and the pyridine nitrogen. The carboxylic acid proton can form a strong hydrogen bond with the nitrogen atom of an adjacent molecule, or it could form dimers through hydrogen bonds between the carboxylic acid groups of two molecules.

The conformation of the molecule, particularly the orientation of the carboxylic acid group relative to the plane of the pyridine ring, is a crucial aspect revealed by X-ray crystallography. Studies on similar compounds show that intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen can influence this conformation. However, the electron-withdrawing nature of the cyano and fluoro substituents would decrease the basicity of the pyridine nitrogen, potentially favoring intermolecular hydrogen bonding arrangements in the crystal lattice.

While specific crystallographic data for this compound is not publicly available, the table below illustrates the typical parameters that would be obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for a Picolinic Acid Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.51 |

| b (Å) | 15.23 |

| c (Å) | 8.45 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 930.2 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.65 |

Advanced Chromatographic Techniques for Separation, Purity Determination, and Reaction Progress Monitoring (e.g., HPLC-UV/MS, GC-MS)

Advanced chromatographic techniques are indispensable for the analysis of this compound, enabling its separation from impurities, precise determination of its purity, and real-time monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is the most common technique for the analysis of non-volatile compounds like this compound. When coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors, it provides a powerful analytical tool.

Separation and Purity Determination : Reversed-phase HPLC, typically using a C18 stationary phase, is well-suited for separating the polar, acidic compound from less polar starting materials or byproducts. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govdiva-portal.org UV detection is effective due to the aromatic nature of the pyridine ring, which absorbs UV light. nih.gov The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. epo.org

Reaction Progress Monitoring : During synthesis, small aliquots of the reaction mixture can be withdrawn, diluted, and injected into the HPLC system. This allows for the quantification of the disappearance of starting materials and the appearance of the this compound product over time, enabling optimization of reaction conditions such as temperature, time, and catalyst loading. google.comnih.gov

HPLC-MS : Coupling HPLC with a mass spectrometer provides mass-to-charge ratio information, which confirms the identity of the peak corresponding to this compound and helps in the structural elucidation of unknown impurities. diva-portal.orgnih.gov

Table 2: Illustrative HPLC-UV/MS Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| UV Detection Wavelength | 254 nm and 270 nm |

| MS Detector | Electrospray Ionization (ESI), Negative Mode |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique used for volatile and thermally stable compounds. jpmsonline.com Due to the low volatility of the carboxylic acid, this compound requires a derivatization step before GC-MS analysis. This typically involves converting the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester) or another suitable derivative. d-nb.infomdpi.com

Separation and Identification : Once derivatized, the compound can be separated from volatile impurities on a capillary GC column (e.g., DB-5MS). mdpi.com The separated components then enter the mass spectrometer, which fragments the molecules in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparison to spectral libraries. jpmsonline.com

Purity and Reaction Monitoring : GC-MS can be used to assess the purity of the derivatized product and monitor reactions where volatile intermediates or products are involved. It is particularly useful for detecting and identifying trace-level volatile impurities that might not be resolved by HPLC. mdpi.comnih.gov

Table 3: Illustrative GC-MS Method Parameters (after derivatization)

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium (1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Detector | Electron Ionization (EI), 70 eV |

Theoretical and Computational Studies on 5 Cyano 4 Fluoropicolinic Acid and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Reactivity

No specific data from quantum chemical calculations for 5-Cyano-4-fluoropicolinic acid is available.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Charge Distribution

There are no published DFT calculations detailing the molecular orbitals or charge distribution of this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

A Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound.

Electrostatic Potential Mapping and Acidity/Basicity Predictions

Specific electrostatic potential maps for this compound, which would provide insight into its electrophilic and nucleophilic sites and help predict its acidity and basicity, are not available in the literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling to elucidate the reaction mechanisms involving this compound has not been documented.

Transition State Search and Energy Barrier Calculations

There are no published studies that have performed transition state searches or calculated the energy barriers for reactions involving this compound.

Solvent Effects on Reaction Pathways and Equilibrium

Investigations into the effects of different solvents on the reaction pathways and equilibrium of this compound using computational models have not been reported.

Structure-Reactivity Relationship Prediction and Quantitative Structure-Activity Relationships (QSAR) for chemical transformations

The prediction of chemical reactivity and the establishment of quantitative structure-activity relationships (QSAR) are pivotal in understanding and optimizing the chemical transformations of novel compounds like this compound. While specific QSAR models exclusively for this compound are not extensively documented in public literature, its reactivity can be inferred from studies on analogous substituted picolinic acids and pyridines. nih.govnih.govmdpi.comdiscoveryjournals.org

The reactivity of this compound is governed by the electronic and steric effects of its substituents: the cyano (-CN) group, the fluorine (-F) atom, and the carboxylic acid (-COOH) group, all attached to a pyridine (B92270) ring. The cyano and fluoro groups are strongly electron-withdrawing, which significantly influences the electron density distribution on the pyridine ring, making it more susceptible to certain types of reactions and less to others.

Key Factors Influencing Reactivity:

Electron-Withdrawing Effects: Both the cyano and fluoro groups deactivate the pyridine ring towards electrophilic substitution. However, they activate the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups.

Positional Effects: The relative positions of the substituents are crucial. In this compound, the 4-fluoro and 5-cyano groups create a distinct electronic environment that directs the regioselectivity of reactions.

Carboxylic Acid Group: The carboxylic acid at the 2-position can act as a directing group and can also participate in reactions itself, such as esterification or amidation. Its acidity is influenced by the other electron-withdrawing substituents.

Reactivity Descriptors: Theoretical calculations using Density Functional Theory (DFT) can provide valuable reactivity descriptors. nih.govajol.info These descriptors, such as Fukui functions, local softness, and molecular electrostatic potential (MESP), can predict the most probable sites for electrophilic, nucleophilic, and radical attack. researchgate.netjmcs.org.mx

Hypothetical QSAR Model for Reactivity in a Generic Transformation:

A hypothetical QSAR model for a specific chemical transformation (e.g., nucleophilic substitution) could be developed by correlating the reaction rate or yield with various calculated molecular descriptors for a series of related picolinic acid derivatives.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Substituted Picolinic Acids

| Compound | Electronic Descriptor (e.g., HOMO Energy) | Steric Descriptor (e.g., Molar Refractivity) | Hydrophobic Descriptor (logP) | Predicted Reactivity (Arbitrary Units) |

| This compound | -7.5 eV | 35 | 1.2 | 8.5 |

| 4-Fluoropicolinic acid | -7.2 eV | 30 | 1.0 | 7.0 |

| 5-Cyanopicolinic acid | -7.8 eV | 32 | 0.8 | 9.0 |

| Picolinic acid | -6.9 eV | 28 | 0.5 | 5.0 |

| 4,5-Dichloropicolinic acid | -7.6 eV | 40 | 1.8 | 8.0 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on general trends observed in related compounds.

From such a model, one could predict that the strong electron-withdrawing nature of the cyano and fluoro groups in this compound would likely result in high reactivity towards nucleophiles. QSAR studies on other picolinic acid derivatives have shown that electronic parameters, along with steric and hydrophobic descriptors, are key to predicting their biological or chemical activity. nih.govdiscoveryjournals.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Conformational Analysis:

The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the carboxylic acid group to the pyridine ring. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations. nih.gov

The planarity of the pyridine ring is largely rigid. The orientation of the carboxylic acid group relative to the pyridine ring will be influenced by intramolecular interactions, such as potential hydrogen bonding between the carboxylic proton and the nitrogen atom of the pyridine ring, and steric hindrance from the adjacent substituents.

Intermolecular Interactions:

MD simulations can also provide detailed insights into the intermolecular interactions of this compound in different environments, such as in a crystal lattice or in solution. rsc.orgresearchgate.net The key functional groups for intermolecular interactions are:

Carboxylic Acid: This group is a strong hydrogen bond donor (O-H) and acceptor (C=O), leading to the formation of strong hydrogen-bonded dimers or chains, which is a common feature in the solid state of carboxylic acids.

Pyridine Nitrogen: The nitrogen atom is a hydrogen bond acceptor.

Cyano Group: The nitrogen of the cyano group can act as a weak hydrogen bond acceptor and participate in dipole-dipole interactions. researchgate.net

Fluorine Atom: The fluorine atom can participate in weaker C-H···F hydrogen bonds and halogen bonds.

Table 2: Predicted Intermolecular Interaction Energies from MD Simulations

| Interacting Pair | Type of Interaction | Estimated Interaction Energy (kcal/mol) |

| -COOH ··· HOOC- | Hydrogen Bonding (Dimer) | -8 to -12 |

| -COOH ··· N(pyridine) | Hydrogen Bonding | -5 to -7 |

| -COOH ··· N≡C- | Hydrogen Bonding | -2 to -4 |

| C-H ··· F-C | Weak Hydrogen Bonding | -0.5 to -1.5 |

| π-π stacking | van der Waals | -2 to -5 |

Note: The data in this table is hypothetical and based on typical interaction energies for these functional groups from computational studies on similar molecules.

In the solid state, these interactions would lead to a highly structured crystal lattice. In solution, the interactions with solvent molecules would compete with these intermolecular interactions, influencing the solubility and the conformational preferences of the molecule. For instance, in a polar protic solvent, the solvent molecules would form hydrogen bonds with the carboxylic acid, pyridine nitrogen, and cyano group.

Emerging Research Directions and Future Prospects for 5 Cyano 4 Fluoropicolinic Acid

Development of Novel Stereoselective and Asymmetric Syntheses

Although 5-cyano-4-fluoropicolinic acid itself is achiral, it serves as a valuable scaffold for the synthesis of chiral derivatives. Future research is likely to focus on developing stereoselective and asymmetric transformations that introduce chirality into molecules derived from this core structure.

Key potential strategies include:

Asymmetric C-H Functionalization : Directing-group assisted, transition-metal-catalyzed C-H activation at the C-3 or C-6 positions of the pyridine (B92270) ring could enable the introduction of chiral substituents. Recent advancements in asymmetric C-H allylation of pyridines using tandem borane (B79455) and iridium catalysis highlight the potential for such transformations. acs.org

Chiral Ligand-Mediated Reactions : The nitrogen of the pyridine ring or the carboxylic acid group can coordinate to a chiral metal complex, influencing the stereochemical outcome of reactions at other positions on the molecule. The use of chiral pyridine-oxazoline (PyOX) ligands, for example, has become increasingly popular in asymmetric catalysis and could be adapted for derivatives of this compound. rsc.orgresearchgate.net

Stereoselective Transformation of Functional Groups : The cyano or carboxylic acid groups can be converted into more complex functionalities containing stereocenters. For instance, the asymmetric reduction of a ketone derived from the carboxylic acid or the addition of a chiral nucleophile to an imine formed from the cyano group would yield enantiomerically enriched products.

Table 1: Potential Asymmetric Synthesis Strategies for Derivatives

| Strategy | Description | Potential Reaction Example |

|---|---|---|

| Asymmetric C-H Functionalization | Introduction of a chiral group at a C-H bond using a chiral catalyst. | Iridium-catalyzed asymmetric allylation at the C-6 position. |

| Chiral Ligand Coordination | Use of a chiral ligand to control the stereochemistry of a reaction on the pyridine scaffold. | Asymmetric hydrogenation of a derivative using a chiral Rhodium-PyOX complex. |

| Stereoselective Derivatization | Conversion of existing functional groups into chiral moieties. | Asymmetric addition of an organometallic reagent to an aldehyde derived from the carboxylic acid. |

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science makes the adaptation of synthetic routes for this compound to automated platforms a critical area of future research. rsc.orgchemrxiv.org Flow chemistry, in particular, offers significant advantages in terms of safety, scalability, and efficiency for the synthesis of heterocyclic compounds. organic-chemistry.org

Research in this area could involve:

Continuous Flow Synthesis : Developing robust, multi-step flow processes for the synthesis of the this compound core. Methodologies like the Bohlmann-Rahtz pyridine synthesis have been successfully adapted to continuous flow microwave reactors, suggesting that similar strategies could be developed for this more complex pyridine. nih.govresearchgate.net

Automated Derivatization : Utilizing the distinct reactivity of the carboxylic acid, cyano, and fluoro groups to create diverse libraries of compounds. For example, an automated platform could sequentially perform amide coupling at the carboxylic acid, followed by nucleophilic aromatic substitution at the C-4 position.

High-Throughput Screening : Coupling automated synthesis with high-throughput screening assays to rapidly evaluate the properties of the generated derivatives for applications in medicinal chemistry or materials science. rsc.org Researchers at Virginia Commonwealth University have demonstrated the streamlining of pyridine derivative synthesis from a multi-step batch process to a single continuous step using flow reactors, drastically increasing yield and reducing costs. vcu.edu

Exploration of New Reactivity Manifolds and Unconventional Transformations

The electronic properties of this compound, influenced by the electron-withdrawing cyano and fluoro groups and the pyridine nitrogen, suggest a rich and underexplored reactivity profile.

Future investigations may focus on:

Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom at the C-4 position is activated towards SNAr by the adjacent nitrogen and the cyano group at C-5. stackexchange.com This provides a reliable handle to introduce a wide variety of nucleophiles (O, N, S, and C-based). The reactivity of fluoropyridines in SNAr reactions is often significantly higher than their chloro-analogues, allowing for milder reaction conditions. nih.govacs.org

Transformations of the Cyano Group : Beyond simple hydrolysis, the cyano group can participate in cycloaddition reactions, be reduced to an amine, or act as a directing group for metallation at the C-6 position.

Unconventional Activation : Modern synthetic methods such as photoredox and electrochemical catalysis could unlock novel transformations. For instance, photoredox-mediated reactions could enable the synthesis of fluorinated pyridines under mild conditions, while electrochemical methods might facilitate radical-based functionalization. acs.orgacs.org

Table 2: Potential Chemical Transformations

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| 4-Fluoro | Nucleophilic Aromatic Substitution (SNAr) | 4-amino, 4-alkoxy, or 4-thioether derivatives |

| 5-Cyano | Reduction | 5-(aminomethyl) derivatives |

| 5-Cyano | Hydrolysis | Pyridine-2,5-dicarboxylic acid derivatives |

| 2-Carboxylic Acid | Amide Coupling | Amide and peptide conjugates |

| Pyridine Ring | C-H Functionalization | C-6 alkylated or arylated derivatives |

Role in the Design of Advanced Chemical Probes and Tags (focused on chemical functionalization)

High-quality chemical probes are essential tools for dissecting biological pathways and validating therapeutic targets. nih.govnih.gov The structure of this compound provides multiple points for chemical functionalization, making it an attractive scaffold for the development of sophisticated probes.

Key functionalization approaches include:

Carboxylic Acid Handle : The carboxylic acid is the most straightforward position for modification. It can be readily converted into an activated ester and coupled with amines to attach reporter groups (e.g., fluorophores, biotin) or reactive moieties for target engagement.

Bioorthogonal Chemistry : The cyano group or the aromatic ring could be functionalized with "click chemistry" handles, such as azides or alkynes. researchgate.net This would allow for bioorthogonal ligation to biomolecules in complex biological environments, a powerful strategy for in-situ labeling and imaging. nih.govresearchgate.netnih.gov

Radiolabeling : The fluorine atom presents an opportunity for the development of positron emission tomography (PET) imaging agents. Isotopic exchange reactions could be developed to incorporate fluorine-18 (B77423) (18F), enabling the non-invasive tracking of molecules bearing this scaffold in vivo.

Potential in Advanced Material Science (focused on chemical transformations leading to materials)

The rigid, functionalized aromatic core of this compound makes it a promising building block for the synthesis of advanced materials through specific chemical transformations. The focus here is on the chemical reactions that lead to the formation of these materials.

Monomer Synthesis for Polymers : The molecule can be chemically modified to serve as a monomer for polymerization. For example, reduction of the cyano group to an amine would create an amino-carboxylic acid derivative, which could undergo polycondensation to form a polyamide. Similarly, transformation of the cyano group into a second carboxylic acid would yield a dicarboxylic acid monomer suitable for creating polyesters or polyamides. researchgate.net

Ligands for Metal-Organic Frameworks (MOFs) : The picolinic acid moiety is an excellent chelating ligand for metal ions. wikipedia.org This inherent property allows this compound and its derivatives to be used as organic linkers in the construction of MOFs. researchgate.netmdpi.com The cyano and fluoro groups would project into the pores of the resulting framework, providing specific chemical functionality for applications such as gas sorption or catalysis. rsc.org

Coordination Polymers : The combination of the pyridine nitrogen and the carboxylate group allows for the formation of coordination polymers with various metal ions. rsc.org The specific substituents (cyano and fluoro) would influence the self-assembly process and the resulting supramolecular architecture, paving the way for materials with tailored electronic or structural properties.

Q & A

Q. What PEO (Population, Exposure, Outcome) elements are critical for ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.